5-Bromo-2-ethylbenzaldehyde

Vue d'ensemble

Description

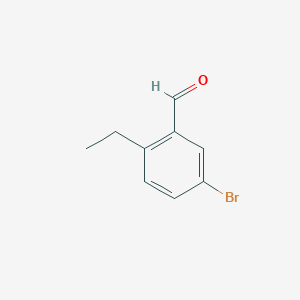

“5-Bromo-2-ethylbenzaldehyde” is a chemical compound with the molecular formula C9H9BrO. It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-ethylbenzaldehyde” can be analyzed using various techniques. The compound has a specific arrangement of atoms and bonds, which can be visualized using 3D molecular modeling . Vibrational spectral studies can provide further insights into the molecular structure .Applications De Recherche Scientifique

Environmental Chemistry

5-Bromo-2-ethylbenzaldehyde derivatives play a significant role in environmental chemistry, particularly in the detection and extraction of metal ions. A study by (Fathi & Yaftian, 2009) demonstrates the use of a Schiff base ionophore derived from 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper(II) ions in water samples. This method enhances the efficiency of metal ion detection in environmental samples.

Organic Synthesis and Medicinal Chemistry

The compound is utilized in organic synthesis, contributing to the development of new materials and medicinal compounds. A review highlighted by (Ghosh & Ray, 2017) emphasizes the advancements in the use of bromobenzaldehydes, including 5-Bromo-2-ethylbenzaldehyde, in palladium-catalyzed cross-coupling conditions, which is crucial for constructing compounds with biological and medicinal applications.

Photophysical Properties and Material Science

In material science, derivatives of 5-Bromo-2-ethylbenzaldehyde are investigated for their photophysical properties. (Aguiar et al., 2022) explore the effect of bromine substitution on the linear and nonlinear optical properties of certain benzaldehydes, highlighting their potential as nonlinear optical materials.

Analytical Chemistry

Analytical applications are also a focus, where derivatives of this compound are used for spectroscopic studies. (Balachandran, Santhi, & Karpagam, 2013) conducted spectroscopic studies on 5-bromo-2-methoxybenzaldehyde, providing insights into its molecular structure and stability, which is vital for various analytical applications.

Metal Complexation and Coordination Chemistry

The ability of 5-Bromo-2-ethylbenzaldehyde derivatives to form metal complexes is significant in coordination chemistry. Research by (Takjoo et al., 2014) on nickel(II) complexes derived from a derivative of this compound reveals its potential in the synthesis of new metal coordination compounds.

Synthesis of Novel Compounds

This compound is also instrumental in the synthesis of novel organic compounds. The work by (Thomson, Parrish, Pradhan, & Lakshman, 2015) on the palladium-catalyzed synthesis of polycyclic aromatic hydrocarbons from bromobenzaldehydes, including 5-Bromo-2-ethylbenzaldehyde, showcases its utility in creating complex organic structures.

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-ethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGJVMRBOMDAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethylbenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)

![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)

![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537012.png)

![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)